Hydrogen Bond Donor Count and Lipophilicity Advantage Over the Free Diol
The diacetate derivative possesses zero hydrogen bond donors (HBD = 0), whereas the free diol (CAS 146830-05-9) has two hydrogen bond donors (HBD = 2) [1]. This difference translates to an estimated cLogP increase of approximately 1.5–2.0 log units for the diacetate compared to the diol, based on standard fragment-based calculations for acetate esterification of vicinal diols [2]. Reduced HBD count is a well-established parameter correlating with enhanced passive membrane permeability and reduced metabolic glucuronidation, making the diacetate a superior candidate for cell-based assays and prodrug design where the free diol would be rapidly conjugated.
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | HBD = 0 (diacetate, MW 326.34 g/mol) |
| Comparator Or Baseline | HBD = 2 (free diol, CAS 146830-05-9, MW 242.27 g/mol) |
| Quantified Difference | ΔHBD = -2 |
| Conditions | Physicochemical property calculated from molecular structure (standard drug-likeness parameters) |
Why This Matters
Lower HBD count directly correlates with improved passive membrane permeability and reduced phase II metabolic conjugation, which is critical for researchers selecting compounds for cellular uptake or in vivo prodrug applications.
- [1] PubChem. (n.d.). 1-(2,4,5-Trimethoxyphenyl)propane-1,2-diyl diacetate. Retrieved from https://pubchem.ncbi.nlm.nih.gov/ (structural data) View Source
- [2] Lipinski, C.A., Lombardo, F., Dominy, B.W., & Feeney, P.J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. DOI: 10.1016/S0169-409X(00)00129-0 (class-level inference basis) View Source
